

# in vivo validation of AVX 13616 in a disease model

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AVX 13616

Cat. No.: B605707

[Get Quote](#)

## No Information Available for AVX 13616

Extensive searches have yielded no information on a therapeutic agent or product candidate identified as **AVX 13616**. Consequently, a comparison guide for its in vivo validation in a disease model cannot be provided. It is highly probable that "**AVX 13616**" is an incorrect or non-existent identifier.

Efforts to locate information on this specific compound across various biomedical and pharmaceutical databases, as well as general scientific literature, have been unsuccessful. The search did, however, identify a biotechnology company named AVAX Technologies, Inc., which is focused on the development of personalized cancer immunotherapies.

The known product candidates in the pipeline of AVAX Technologies are:

- MVax: An autologous cell vaccine for the treatment of melanoma.
- OVax: An autologous cell vaccine for the treatment of ovarian cancer.

There is no public record or scientific publication that mentions a product or clinical candidate designated as **AVX 13616** from this or any other company.

Without any foundational information on **AVX 13616**, including its molecular nature, proposed mechanism of action, or the disease it is intended to treat, it is impossible to fulfill the request for a comparative analysis. This includes the inability to:

- Identify relevant *in vivo* disease models.
- Source experimental data for comparison with alternative therapies.
- Provide detailed experimental protocols.
- Generate visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on novel therapeutics are advised to verify the correct identifier of the compound of interest. Should "AVX 13616" be a typographical error, providing the correct name would enable a comprehensive search and the generation of the requested comparative guide.

- To cite this document: BenchChem. [*in vivo* validation of AVX 13616 in a disease model]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605707#in-vivo-validation-of-avx-13616-in-a-disease-model\]](https://www.benchchem.com/product/b605707#in-vivo-validation-of-avx-13616-in-a-disease-model)

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)